2-Chloro-5-iodobenzamide 2-Chloro-5-iodobenzamide
Brand Name: Vulcanchem
CAS No.: 289039-27-6
VCID: VC3243494
InChI: InChI=1S/C7H5ClINO/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11)
SMILES: C1=CC(=C(C=C1I)C(=O)N)Cl
Molecular Formula: C7H5ClINO
Molecular Weight: 281.48 g/mol

2-Chloro-5-iodobenzamide

CAS No.: 289039-27-6

Cat. No.: VC3243494

Molecular Formula: C7H5ClINO

Molecular Weight: 281.48 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-iodobenzamide - 289039-27-6

Specification

CAS No. 289039-27-6
Molecular Formula C7H5ClINO
Molecular Weight 281.48 g/mol
IUPAC Name 2-chloro-5-iodobenzamide
Standard InChI InChI=1S/C7H5ClINO/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11)
Standard InChI Key MKLMHLAPROCPET-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1I)C(=O)N)Cl
Canonical SMILES C1=CC(=C(C=C1I)C(=O)N)Cl

Introduction

Chemical Structure and Properties

2-Chloro-5-iodobenzamide consists of a benzene ring with three key functional groups: a chlorine atom at the ortho position (C-2), an iodine atom at the meta position (C-5), and an amide group. This particular substitution pattern creates a molecule with distinctive reactivity and physical characteristics.

Basic Chemical Identity

The basic chemical properties of 2-Chloro-5-iodobenzamide can be summarized in the following table:

PropertyValue
Molecular FormulaC₇H₅ClINO
Molecular Weight~281.5 g/mol
AppearanceCrystalline solid
Functional GroupsAmide, halides (Cl, I)
SolubilityLimited water solubility, soluble in organic solvents

Based on its chemical structure, 2-Chloro-5-iodobenzamide is expected to demonstrate limited water solubility due to its predominantly hydrophobic nature, balanced somewhat by the polar amide group that can participate in hydrogen bonding. The presence of both chlorine and iodine atoms creates an electron-poor aromatic system with distinctive reactivity patterns .

Structural Features

The structure of 2-Chloro-5-iodobenzamide bears resemblance to 2-Chloro-5-iodobenzoic acid, with the key difference being the replacement of the carboxylic acid group with an amide group. This structural relationship is important as it suggests similar synthetic pathways and chemical behaviors, though with modified solubility and hydrogen-bonding capabilities .

The presence of the amide group (-CONH₂) provides a site for hydrogen bonding, while the halogen substituents (Cl, I) introduce potential sites for nucleophilic aromatic substitution reactions and metal-catalyzed coupling processes. The iodine atom, being highly polarizable and a good leaving group, makes this compound particularly valuable for synthetic transformations including cross-coupling reactions.

This approach is supported by reference , which briefly mentions 2-chloro-5-iodobenzamide as compound S76, suggesting its successful synthesis as part of a broader research project .

Precursor Synthesis

The key precursor, 2-Chloro-5-iodobenzoic acid, has a well-documented synthesis as detailed in reference . The synthetic process involves:

  • Starting with 2-chlorobenzoic acid (CAS: 118-91-2)

  • Iodination using reagents such as ammonium peroxodisulfate, sulfuric acid, iodine, and glacial acetic acid

  • Reaction conditions typically involve temperatures between 60-85°C

  • Purification processes including recrystallization from toluene

The purified 2-Chloro-5-iodobenzoic acid has a reported melting point of 158-161°C with yields of approximately 394 kg on industrial scale .

Physical Properties

The physical properties of 2-Chloro-5-iodobenzamide can be partially inferred from those of related compounds, particularly 2-Chloro-5-iodobenzoic acid, with appropriate adjustments for the amide versus carboxylic acid functionality.

PropertyEstimated ValueBasis
Melting Point~170-180°CBased on related benzamides and the melting point of 2-Chloro-5-iodobenzoic acid (157-161°C)
Boiling Point>350°C (with decomposition)Estimated from 2-Chloro-5-iodobenzoic acid (353.1±27.0°C)
Thermal StabilityModerately stableExpected to be light-sensitive based on related iodo compounds

These estimated values reflect the expected increase in intermolecular hydrogen bonding capabilities of the amide group compared to the carboxylic acid, which typically results in higher melting points for amides versus their corresponding carboxylic acids.

Spectroscopic Properties

Based on its structure, 2-Chloro-5-iodobenzamide would exhibit characteristic spectroscopic features:

  • Infrared (IR) spectroscopy would show:

    • Strong N-H stretching bands (~3300-3500 cm⁻¹)

    • Strong C=O stretching band (~1650-1690 cm⁻¹)

    • Aromatic C=C stretching bands (~1400-1600 cm⁻¹)

    • C-Cl and C-I stretching bands at lower frequencies

  • Nuclear Magnetic Resonance (NMR) spectroscopy would display:

    • Distinctive aromatic proton signals in ¹H NMR

    • Broadened signals for the amide protons

    • Characteristic carbon signals in ¹³C NMR reflecting the halogen substitution pattern

Chemical Reactivity

The reactivity of 2-Chloro-5-iodobenzamide is governed by its functional groups and substitution pattern. The presence of both chlorine and iodine atoms, along with the amide group, creates a molecule with several potential reaction sites.

Halogen Reactivity

The differential reactivity of the chlorine and iodine substituents provides opportunities for selective transformations:

  • The iodine substituent is generally more reactive in metal-catalyzed coupling reactions (e.g., Suzuki, Sonogashira, Heck reactions) due to the weaker C-I bond compared to C-Cl

  • This selective reactivity allows for sequential functionalization at the iodine position first, followed by the chlorine position

  • The positioning of these halogens (ortho-chloro and meta-iodo) creates a distinctive electronic environment that influences reactivity patterns

Amide Chemistry

The amide functionality in 2-Chloro-5-iodobenzamide introduces additional reactivity:

  • Hydrolysis under acidic or basic conditions to regenerate 2-Chloro-5-iodobenzoic acid

  • Reduction to form the corresponding amine

  • Transamidation reactions to form secondary or tertiary amides

  • Dehydration to form nitriles

The combination of the amide group with halogen substituents creates a molecule with potential for diverse chemical transformations, making it valuable as a synthetic intermediate.

Applications and Research Relevance

2-Chloro-5-iodobenzamide and closely related compounds have applications in several research domains, particularly in medicinal chemistry and materials science.

Comparison with Related Compounds

2-Chloro-5-iodobenzamide belongs to a family of halogenated benzamides and is structurally related to several compounds mentioned in the search results.

Relationship to 2-Chloro-5-iodobenzoic Acid

2-Chloro-5-iodobenzoic acid (CAS: 19094-56-5) is a close structural analog, differing only in the functional group (carboxylic acid versus amide):

Property2-Chloro-5-iodobenzamide2-Chloro-5-iodobenzoic acid
Molecular FormulaC₇H₅ClINOC₇H₄ClIO₂
Molecular Weight~281.5 g/mol282.46 g/mol
Melting PointEst. 170-180°C157-161°C
SolubilityLimited water solubilitySoluble in methanol
AcidityWeakly acidic NH protonsCarboxylic acid (pKa ~2.53)

The carboxylic acid functional group in 2-Chloro-5-iodobenzoic acid makes it more acidic and potentially more reactive in certain contexts compared to the amide analog .

Comparison with Complex Derivatives

More complex derivatives, such as N-(4-benzamidophenyl)-2-chloro-5-iodobenzamide (Compound ID: 1688-0082) described in reference , incorporate the 2-chloro-5-iodobenzamide moiety into larger structures:

  • These more complex structures typically display:

    • Increased molecular weight (476.7 g/mol for the N-(4-benzamidophenyl) derivative)

    • Enhanced lipophilicity (logP: 5.862)

    • More extensive hydrogen bonding capabilities (hydrogen bond acceptors: 4, donors: 2)

    • Larger polar surface area (46.421)

  • The incorporation of 2-Chloro-5-iodobenzamide into these larger structures suggests its utility as a building block in the design of compounds with specific physicochemical and biological properties.

Analytical Methods for Characterization

Various analytical methods can be employed for the characterization and quality control of 2-Chloro-5-iodobenzamide.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used for purity assessment and quality control:

  • HPTC (High-Performance Thin-Layer Chromatography) is mentioned in reference for the purity assessment of the related compound 2-Chloro-5-iodobenzoic acid

  • Similar chromatographic methods would be applicable to 2-Chloro-5-iodobenzamide, with appropriate adjustments for the different functional group

  • The purity threshold for related compounds is typically >98%, which would likely be applicable to 2-Chloro-5-iodobenzamide as well

Spectroscopic Analysis

Multiple spectroscopic techniques would be valuable for structural confirmation and purity assessment:

  • NMR spectroscopy (¹H, ¹³C) for structural confirmation

  • Mass spectrometry for molecular weight confirmation and fragment analysis

  • IR spectroscopy for functional group identification

  • Elemental analysis for composition confirmation

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